4-(1,3-Benzothiazol-2-YL)-3-Fluoroanilin

Übersicht

Beschreibung

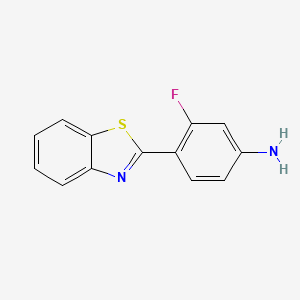

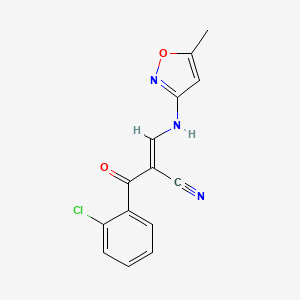

4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The specific structure of this compound includes a fluorine atom at the third position and an amino group at the fourth position on the phenyl ring, which is attached to the benzothiazole moiety. This structural motif is of significant interest due to its biological activity, particularly in the context of antitumor properties.

Synthesis Analysis

The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline, has been achieved through modifications of the Jacobsen cyclization of precursor 3-fluoro-thiobenzanilides. This process has allowed for the production of pure samples of target compounds, including those with substitutions at various positions on the benzothiazole nucleus .

Molecular Structure Analysis

The molecular structure of 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline, as inferred from related compounds, is characterized by the presence of a benzothiazole ring system and a fluorinated phenyl ring. The presence of fluorine is known to influence the electronic properties of the molecule, which can affect its biological activity .

Chemical Reactions Analysis

The chemical reactivity of benzothiazoles is influenced by the presence of substituents on the rings. In the case of 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline, the fluorine atom and the amino group are likely to affect its reactivity. Fluorine can increase the electrophilic nature of the adjacent carbon atoms, while the amino group can participate in various chemical reactions, such as the formation of amides or Schiff bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(1,3-Benzothiazol-2-yl)-3-fluoroaniline can be deduced from related compounds. Fluorinated benzothiazoles have been shown to possess good water solubility when modified as prodrugs, and they exhibit stability at ambient temperature . The introduction of fluorine atoms has been used to overcome metabolic inactivation and improve the pharmaceutical properties of these molecules .

Relevant Case Studies

In the context of antitumor activity, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent cytotoxic effects in vitro against certain human breast cancer cell lines, while being inactive against other cell types such as prostate and colon cells . The antitumor properties of these compounds have been linked to the induction of cytochrome P450 CYP1A1, which is crucial for their specificity . Additionally, prodrugs of these compounds have shown promising results in preclinical evaluations, with manageable toxic side effects and significant retardation of tumor growth in xenograft models .

Wissenschaftliche Forschungsanwendungen

Grüne Chemie

Benzothiazole, einschließlich „4-(1,3-Benzothiazol-2-YL)-3-Fluoroanilin“, haben eine wichtige Rolle im Bereich der Grünen Chemie gespielt . Sie wurden durch Kondensation von 2-Aminobenzothiolen mit Aldehyden/Ketonen/Säuren/Acylchloriden und Cyclisierung von Thioamid oder Kohlendioxid (CO2) als Rohstoffe synthetisiert .

Biochemie

Benzothiazole sind in der Biochemie aufgrund ihrer hohen pharmazeutischen und biologischen Aktivität von Bedeutung . Sie werden als Vulkanisationsbeschleuniger, Antioxidantien, Pflanzenwachstumsregulatoren, entzündungshemmende Mittel, Enzyminhibitoren, Bildgebungsreagenzien, Fluoreszenzmaterialien und elektrolumineszierende Geräte verwendet .

Medizinische Chemie

Im Bereich der medizinischen Chemie bieten Benzothiazole ein breites Spektrum an biologischen Aktivitäten, darunter Antikrebs-, Antibakterien-, Antituberkulose-, Antidiabetika-, Anthelminthika-, Antitumor-, Antiviral-, Antioxidations-, entzündungshemmende, Anti-Glutamat- und Anti-Parkinsonismus-, Antikonvulsions-, Muskelrelaxationsaktivitäten, neuroprotektive Wirkungen, Inhibitoren verschiedener Enzyme und so weiter .

Antiangiogene Mittel

Einige 4-(1,3-Benzothiazol-2-yl)-benzoyl-1H-Pyrazolderivate wurden durch Reaktion von o-Aminothiophenol mit verschiedenen elektrophilen und nukleophilen Reagenzien synthetisiert . Diese Verbindungen wurden auf ihre Zytotoxizität gegenüber der Brustkrebszelllinie MCF-7 untersucht . Zwei der Verbindungen waren potenter als Tamoxifen und drei waren so potent wie Tamoxifen .

Antituberkulose-Verbindungen

Benzothiazol-basierte Verbindungen wurden synthetisiert und auf ihre in-vitro- und in-vivo-Antituberkuloseaktivität untersucht . Die Hemmkonzentrationen der neu synthetisierten Moleküle wurden mit den Standardreferenzmedikamenten verglichen .

Synthese von Nitro-Amidino-Benzothiazolen

Nitro-Amidino-Benzothiazole wurden durch eine Kondensationsreaktion von nitrosubstituiertem 2-Aminobenzothiol mit handelsüblichem 4-Nitrobenzoylchlorid unter Rückflussbedingungen in Essigsäure synthetisiert . Die Zielverbindungen wurden als Ausgangsverbindungen für die Herstellung anderer Verbindungen verwendet .

Wirkmechanismus

Target of Action

Benzothiazole derivatives have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interact with bacterial proteins or enzymes to inhibit their functions .

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .

Result of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may inhibit the growth of mycobacterium tuberculosis .

Safety and Hazards

Zukünftige Richtungen

There is much scope in benzothiazole derivatives as a source of molecular targets and research into this nucleus has recently received a lot of attention . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . The future development trend and prospect of the synthesis of benzothiazoles were anticipated .

Biochemische Analyse

Biochemical Properties

4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with several key enzymes, including tyrosine-protein phosphatase non-receptor type 1, which is involved in various signaling pathways . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline has been observed to modulate the activity of α-synuclein and tau proteins, which are crucial in neurodegenerative diseases . These interactions suggest that the compound may have potential therapeutic applications in conditions such as Alzheimer’s and Parkinson’s diseases.

Cellular Effects

The effects of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to inhibit the proliferation of breast cancer cells by modulating the vascular endothelial growth factor (VEGF) signaling pathway . Furthermore, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline has been shown to induce apoptosis in cancer cells, thereby reducing tumor growth . These cellular effects highlight the compound’s potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, the compound has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling and proliferation . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline can modulate the expression of genes involved in apoptosis and cell cycle regulation, further contributing to its anti-cancer properties .

Temporal Effects in Laboratory Settings

The stability and degradation of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline over time have been studied in laboratory settings. It has been observed that the compound remains stable under various conditions, maintaining its biochemical activity . Long-term studies have shown that 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and induction of apoptosis . These findings suggest that the compound could be effective in long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic use to minimize potential side effects.

Metabolic Pathways

4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process results in the formation of several metabolites, which may contribute to the compound’s overall pharmacological effects . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline has been shown to affect metabolic flux and alter the levels of certain metabolites in cells .

Transport and Distribution

The transport and distribution of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biochemical effects . These interactions with transporters and binding proteins are crucial for the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline plays a significant role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Additionally, 4-(1,3-Benzothiazol-2-YL)-3-fluoroaniline may undergo post-translational modifications that direct it to specific cellular compartments, such as the mitochondria or endoplasmic reticulum . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-10-7-8(15)5-6-9(10)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDEYHVZNXILQCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=C(C=C(C=C3)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162374-62-1 | |

| Record name | 4-(1,3-benzothiazol-2-yl)-3-fluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2514695.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2514702.png)

![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2514707.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2514712.png)

![5-Hydroxy-5-(3-nitrophenyl)-7-(o-tolyl)-2,3,5,6-tetrahydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2514716.png)